Clavanin A

Description

Properties

bioactivity |

Antibacterial, Antifungal |

|---|---|

sequence |

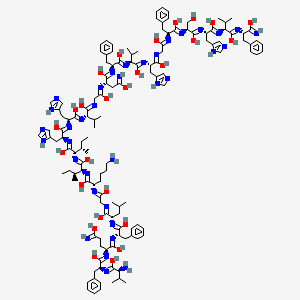

VFQFLGKIIHHVGNFVHGFSHVF |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Properties

In Vitro Activity

Clavanin A exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it is particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 45 μM and 24 μM, respectively . Compared to other antimicrobial peptides like LL-37, this compound demonstrates comparable effectiveness but with lower cytotoxicity to mammalian cells, making it a promising candidate for therapeutic use .

In Vivo Efficacy

In animal models, this compound has been shown to significantly reduce bacterial load in infected wounds and improve survival rates in sepsis models caused by E. coli and S. aureus. For instance, treatment with this compound resulted in a notable decrease in bacterial colony-forming units (CFUs) in wound infections . The peptide's ability to maintain activity under high salt concentrations and acidic pH further enhances its potential as an anti-infective agent .

Immunomodulatory Effects

Research indicates that this compound not only acts as an antimicrobial agent but also possesses immunomodulatory properties. It can modulate the immune response, potentially enhancing the body's defense mechanisms against infections. This dual functionality is critical for developing therapies that not only target pathogens directly but also support the host's immune system .

Nanotechnology Applications

Nanoformulation for Enhanced Delivery

The pharmaceutical applicability of peptides like this compound is often limited by their solubility and stability. Recent studies have explored nanoformulating this compound to create nanoantibiotics that enhance its delivery and effectiveness. For instance, encapsulating this compound in nanoparticles has shown promise in maintaining its antimicrobial activity while improving pharmacokinetics .

Characteristics of Nanoformulated this compound

| Property | Value |

|---|---|

| Particle Size | 120 - 372 nm |

| Zeta Potential | -7.16 mV |

| Encapsulation Rate | 98% |

| Targeted Bacteria | Staphylococcus aureus, Klebsiella pneumoniae |

The nanoformulated version has demonstrated efficacy against bacterial strains resistant to conventional antibiotics, indicating its potential role in combating multidrug-resistant infections .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Wound Infection Management : In a controlled study involving mice with induced wounds infected by S. aureus, daily administration of this compound significantly improved healing outcomes compared to controls treated with standard antibiotics .

- Sepsis Treatment : Another study demonstrated that this compound reduced mortality rates in mice subjected to sepsis caused by E. coli, showcasing its potential as a therapeutic agent in critical care settings .

Comparison with Similar Compounds

Clavanin A vs. Magainins

Magainins (e.g., Magainin 1), isolated from Xenopus laevis, share structural similarities with this compound, including α-helical conformations and cationic-amphipathic designs. However, Magainins lack histidine-rich domains and exhibit narrower pH-dependent activity, losing efficacy under physiological pH or high salt concentrations . This compound’s Gly13 residue enables unique lipid-binding flexibility, stabilizing interactions with phosphatidylcholine (DPPC) and phosphatidylethanolamine (DOPC) bilayers, whereas Magainins primarily target anionic membranes via electrostatic interactions .

This compound vs. Clavaspirin

Clavaspirin, another peptide from S. clava, shares sequence homology with this compound (e.g., identical C-terminal glycine amidation) but differs in its anionic propeptide region and mature peptide sequence (Fig. 2 in ). While both peptides exhibit membrane-binding properties, this compound demonstrates superior biofilm eradication, likely due to its enhanced helical stability and lipid insertion capacity .

This compound vs. Mastoparan-MO

Mastoparan-MO, a synthetic analog of wasp venom peptides, shows potent immunomodulatory and pro-healing activity at lower concentrations (6.25 μM) compared to this compound (200 μM) in skin regeneration assays. However, this compound excels in biofilm inhibition, highlighting its dual antimicrobial and tissue-repair roles .

Mechanistic and Bioactivity Comparison

Antimicrobial Activity

| Compound | MIC (μg·mL⁻¹) | MBIC (μg·mL⁻¹) | Key Targets |

|---|---|---|---|

| This compound | >64* | 16 | E. coli O157, MRSA, KPC-KP |

| Magainin 1 | 2–8 | N/A | Gram-negative bacteria |

| Clavanin-MO | 200† | N/A | S. aureus, P. aeruginosa |

This compound’s MIC exceeds 64 μg·mL⁻¹ for *E. coli and MRSA but achieves biofilm inhibition at 16 μg·mL⁻¹ (¼ MIC) . †Clavanin-MO’s regenerative dose (200 μM) is non-toxic but lacks direct antimicrobial potency .

Mechanisms of Action

- This compound : Induces lipid bilayer fusion via hydrophobic interactions (residues Ile8, Phe19) and disrupts biofilm integrity through pH-dependent membrane permeabilization .

- Magainins : Primarily form toroidal pores in anionic membranes, losing efficacy in saline or neutral pH conditions .

- Mastoparan-MO : Triggers cell proliferation (via KI67/CXCR4 upregulation) but lacks biofilm-specific activity .

Advantages and Limitations

This compound’s key advantages include:

- pH/Salt Tolerance : Retains activity in physiological and acidic environments, unlike Magainins .

- Anti-Biofilm Specificity : Reduces biofilm thickness by 50% in E. coli and eliminates MRSA biofilms at sub-MIC doses .

- Low Cytotoxicity : Minimal hemolytic activity at therapeutic concentrations .

Limitations include moderate direct antimicrobial potency (MIC >64 μg·mL⁻¹) and filamentation induction in K. pneumoniae, which may promote transient resistance .

Preparation Methods

Peptide Synthesis Methodology

Clavanin A is synthesized using solid-phase peptide synthesis (SPPS) , specifically employing the N-9-fluorenylmethyloxycarbonyl (Fmoc) strategy. This method is widely regarded as the standard for producing peptides with high fidelity and purity. The Fmoc strategy involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, with the Fmoc group serving as a temporary protecting group for the amino terminus.

- Solid-phase synthesis allows for efficient chain elongation and facilitates washing steps to remove excess reagents and by-products.

- The Fmoc protecting group is removed under mild basic conditions, minimizing side reactions and degradation.

- After synthesis, the peptide is cleaved from the resin and deprotected to yield the crude peptide.

Purification

Post-synthesis, this compound undergoes high-performance liquid chromatography (HPLC) purification to achieve a purity level exceeding 95%, which is critical for biological assays and therapeutic applications.

- HPLC separates the desired peptide from incomplete sequences, truncated peptides, and other impurities based on hydrophobicity or other physicochemical properties.

- The purity is confirmed by analytical HPLC and further validated by mass spectrometry.

Preparation for Biological Assays

For biological testing, this compound is freshly prepared in phosphate-buffered saline (PBS) to maintain physiological pH and ionic strength, ensuring peptide stability and activity during in vitro and in vivo experiments.

- The peptide solution is typically prepared at concentrations ranging from low micromolar to millimolar levels depending on the assay requirements.

- Fresh preparation prevents peptide degradation or aggregation that could affect experimental outcomes.

Summary Table of Preparation Steps

| Step | Method/Technique | Purpose/Outcome |

|---|---|---|

| Peptide synthesis | Solid-phase peptide synthesis (Fmoc) | Stepwise assembly of this compound peptide chain with protected amino groups |

| Cleavage and deprotection | Acidic cleavage from resin | Release of fully assembled peptide from solid support |

| Purification | High-performance liquid chromatography (HPLC) | Achieve >95% purity by separating impurities and truncated sequences |

| Molecular characterization | MALDI-TOF mass spectrometry | Confirm molecular mass and peptide identity |

| Preparation for assays | Fresh dissolution in phosphate-buffered saline (PBS) | Maintain peptide stability and bioactivity for testing |

Research Findings Supporting Preparation Methodology

- The use of the Fmoc solid-phase synthesis method and HPLC purification has been consistently reported in studies evaluating this compound's antimicrobial activity and toxicity profile, confirming the reliability of these preparation methods.

- The purity achieved (>95%) is crucial for ensuring reproducibility and accuracy in biological assays, as impurities can lead to misleading results.

- Fresh preparation of this compound solutions in PBS is standard practice to maintain peptide efficacy in both in vitro and in vivo models.

Additional Notes on Preparation

- The peptide synthesis is typically outsourced to specialized chemical synthesis companies with expertise in peptide chemistry, ensuring quality and consistency.

- Quality control through mass spectrometry and purity analysis is essential before biological testing.

- Handling and storage conditions post-synthesis are critical to prevent degradation; peptides are usually stored lyophilized at low temperatures and dissolved freshly before use.

This detailed overview of this compound preparation methods, grounded in peer-reviewed research, highlights the robust and reproducible techniques used to obtain this bioactive peptide with high purity and confirmed structure, enabling its evaluation as a therapeutic agent.

Q & A

Q. What is the primary mechanism of action of Clavanin A against microbial pathogens?

this compound, a host defense peptide, disrupts microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to pore formation and cell lysis. Its amphipathic structure enables penetration into biofilms, as demonstrated in studies where this compound-coated surfaces reduced fungal biofilm viability . Researchers should validate mechanisms using fluorescent dye leakage assays (e.g., calcein release from liposomes) and electron microscopy to visualize membrane damage.

Q. How should researchers design experiments to assess this compound’s cytotoxicity in mammalian cells?

Standard protocols involve in vitro cytotoxicity assays using RAW 264.7 or L929 cell lines. For example:

Q. What experimental models are appropriate for studying this compound’s antibiofilm activity?

Use Candida albicans or bacterial biofilms grown on abiotic surfaces (e.g., silicone) or biological matrices (e.g., amniotic membranes). Quantify biofilm inhibition via crystal violet staining or confocal microscopy with LIVE/DEAD dyes. Note that this compound’s efficacy may vary with biofilm maturity and extracellular matrix composition .

Advanced Research Questions

Q. How can contradictory findings in this compound’s bioactivity be resolved?

For instance, this compound reduced NO levels in RAW cells at day 3 but matched controls by day 7 . To address this:

- Hypothesis testing : Evaluate temporal dynamics (e.g., cytokine secretion profiles).

- Methodological adjustments : Include multiple time points and replicate experiments across labs to rule out batch variability.

- Statistical rigor : Use two-way ANOVA with post-hoc Tukey tests to isolate concentration- and time-dependent effects .

Q. What strategies optimize this compound’s stability and activity under physiological conditions (e.g., pH, salinity)?

this compound’s activity is pH-sensitive; its efficacy increases in acidic environments (e.g., phagosomes). Researchers should:

Q. How can researchers reconcile discrepancies between in vitro and in vivo toxicity profiles of this compound?

While in vitro studies show low cytotoxicity (e.g., >80% viability in RAW cells at 128 µg/mL ), in vivo models may reveal immunomodulatory effects. Solutions include:

- Animal models : Administer this compound intraperitoneally or topically in murine infection models.

- Histopathological analysis : Examine tissue sections for inflammation or organ toxicity.

- Dose optimization : Use pharmacokinetic studies to establish safe thresholds.

Methodological Best Practices

Q. What quality control measures are critical for synthesizing and characterizing this compound?

- Peptide synthesis : Use solid-phase Fmoc chemistry with >95% purity (verified via HPLC and mass spectrometry).

- Storage : Lyophilize peptides and store at −80°C to prevent degradation.

- Characterization : Circular dichroism (CD) spectroscopy to confirm α-helical structure in membrane-mimetic environments .

Q. How should researchers address variability in this compound’s bioactivity across studies?

- Standardize protocols : Adopt consistent cell lines, peptide batches, and assay conditions.

- Report negative data : Publish non-significant results to avoid publication bias.

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between peptide concentration and antimicrobial efficacy) .

Tables for Reference

Table 1 : Key Parameters for this compound Cytotoxicity Assays

| Parameter | Recommendation | Reference |

|---|---|---|

| Cell line | RAW 264.7 or L929 fibroblasts | |

| Concentration range | 2–128 µg/mL | |

| Incubation time | 3–7 days | |

| Viability assay | MTT or resazurin reduction |

Table 2 : Common Pitfalls in this compound Research

| Pitfall | Mitigation Strategy |

|---|---|

| Batch-to-batch variability | Source peptides from certified vendors; validate purity |

| Overlooking pH effects | Test activity across physiological pH ranges |

| Ignoring salt interference | Include salinity controls in antimicrobial assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.